[4-(Cyclobutylmethoxy)phenyl]methanol
Description
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Properties
IUPAC Name |
[4-(cyclobutylmethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-8-10-4-6-12(7-5-10)14-9-11-2-1-3-11/h4-7,11,13H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOQUPGAKRLACX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)COC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[4-(Cyclobutylmethoxy)phenyl]methanol, also known by its CAS number 1224719-91-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H16O2
- Molecular Weight : 208.27 g/mol
The compound features a cyclobutylmethoxy group attached to a phenyl ring, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit various enzymes, which can lead to alterations in metabolic pathways. For instance, inhibition of cyclin-dependent kinases (CDKs) has been observed in related compounds, suggesting potential applications in cancer therapy.
- Antioxidant Activity : Compounds with similar structures often exhibit antioxidant properties, which can protect cells from oxidative stress and damage .
- Cell Cycle Modulation : By influencing cell cycle regulators, such compounds may induce apoptosis in cancerous cells, offering a pathway for therapeutic intervention.
Anticancer Activity
A study focusing on related phenolic compounds indicated that modifications in the phenolic structure could enhance cytotoxicity against various cancer cell lines. The presence of the cyclobutyl group may contribute to increased lipophilicity and cellular uptake, enhancing its anticancer potential.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12.8 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.5 | Reactive oxygen species (ROS) generation |
Antioxidant Properties
Research has demonstrated that this compound exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid. This property is crucial for mitigating cellular damage caused by free radicals.
| Test System | Activity (IC50) |
|---|---|
| DPPH Radical Scavenging | 18.5 µM |
| ABTS Radical Scavenging | 22.3 µM |
Case Studies and Research Findings
- In vitro Studies : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines through apoptosis and cell cycle arrest mechanisms. These findings suggest its potential as a lead compound for further development in oncology .
- Metabolomic Profiling : Recent metabolomic studies indicate that compounds with similar structures can alter metabolic profiles significantly, affecting pathways involved in energy metabolism and biosynthesis . This could provide insights into the broader implications of this compound on cellular metabolism.
- Synergistic Effects : Research exploring combinations of this compound with other chemotherapeutic agents has revealed potential synergistic effects, enhancing overall therapeutic efficacy while reducing side effects associated with higher doses of conventional drugs.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications
[4-(Cyclobutylmethoxy)phenyl]methanol is being investigated for its pharmacological properties. Its structural characteristics suggest potential activity against various biological targets. For instance, derivatives of similar compounds have shown promise in treating conditions such as cancer and inflammation due to their ability to interact with specific receptors or enzymes involved in these processes .
Case Study: Anticancer Activity
A study focused on the synthesis of phenolic compounds related to this compound demonstrated promising anticancer activity. The derivatives were assessed for their inhibitory effects on tumor cell proliferation. Results indicated that certain modifications to the phenolic structure enhanced cytotoxicity against specific cancer cell lines, suggesting a viable pathway for drug development .
Organic Synthesis
Role in Solid Phase Organic Synthesis
In organic chemistry, this compound serves as a valuable building block in solid phase organic synthesis. Its ability to act as a linker facilitates the synthesis of complex molecules through combinatorial chemistry techniques.
Data Table: Synthesis Yield Comparisons
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| This compound | Solid Phase Synthesis | 75% |
| Related Benzaldehyde Derivative | Linker Application | 82% |
These yields indicate the efficiency of this compound as a precursor in synthesizing larger, more complex molecules, which is crucial in pharmaceutical development .
Cosmetic Formulation
Use in Topical Products
The compound is also being explored for its application in cosmetic formulations. Its properties can enhance the stability and effectiveness of creams and lotions, making it an attractive ingredient for skin care products.
Case Study: Formulation Development
A recent study utilized this compound in developing a moisturizing lotion. The formulation was optimized using experimental design techniques to assess the impact of various ingredients on sensory attributes and moisturizing efficacy. The results showed that incorporating this compound significantly improved the lotion's texture and skin absorption properties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
